molecular formula C18H18N2O2 B3001090 1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione CAS No. 1009770-02-8

1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B3001090
CAS No.: 1009770-02-8
M. Wt: 294.354
InChI Key: ZOBUJIZPZPVSGV-UHFFFAOYSA-N
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Description

1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Properties

IUPAC Name

1-benzyl-3-(4-methylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-7-9-15(10-8-13)19-16-11-17(21)20(18(16)22)12-14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBUJIZPZPVSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione typically involves the reaction of a benzylamine derivative with a pyrrolidine-2,5-dione precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione
  • 1-(4-methylphenyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione
  • 1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione

Uniqueness

1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and 4-methylphenyl groups influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine-2,5-dione core with a benzyl group and an amino substituent. Its molecular formula is C18H20N2O2C_{18}H_{20}N_2O_2 and has a molecular weight of approximately 296.36 g/mol.

1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione exhibits various biological activities primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes related to cancer proliferation and metabolic pathways, particularly involving the mTOR pathway, which plays a crucial role in cell growth and autophagy .
  • Antioxidant Activity : Research indicates that this compound may possess antioxidant properties, potentially mitigating oxidative stress in cells .

Anticancer Properties

Several studies have highlighted the anticancer potential of 1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione:

  • In vitro Studies : In cancer cell lines such as MIA PaCa-2 (pancreatic cancer), the compound demonstrated significant antiproliferative effects. It was found to reduce mTORC1 activity and increase autophagy levels, indicating a dual mechanism of action that disrupts cancer cell survival .
  • Case Study : A structure–activity relationship (SAR) study revealed that modifications in the compound's structure could enhance its potency against various cancer types. Specific derivatives showed submicromolar activity against targeted cancer cells .

Antimicrobial Activity

Preliminary evaluations suggest that 1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione also exhibits antimicrobial properties:

  • Antibacterial Tests : The compound displayed activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were reported in the range of 3.12 to 12.5 μg/mL, indicating promising antibacterial efficacy compared to standard antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of mTORC1; increased autophagy
AntimicrobialEffective against S. aureus and E. coli
AntioxidantPotential to reduce oxidative stress

Case Studies

  • Cancer Cell Line Study : In a controlled laboratory setting, treatment with varying concentrations of 1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione resulted in significant reductions in cell viability in MIA PaCa-2 cells, with IC50 values indicating potent activity at low concentrations .
  • Antimicrobial Efficacy : A comparative study evaluated the antibacterial effects of several pyrrolidine derivatives, with 1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione demonstrating superior activity against resistant bacterial strains compared to traditional antibiotics like ciprofloxacin .

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